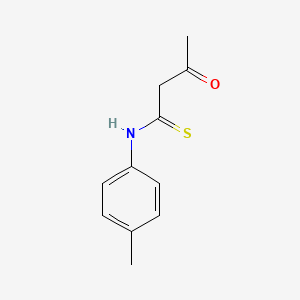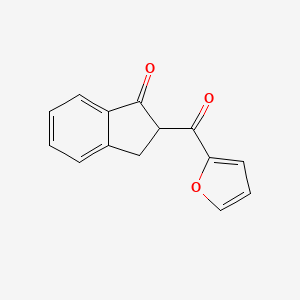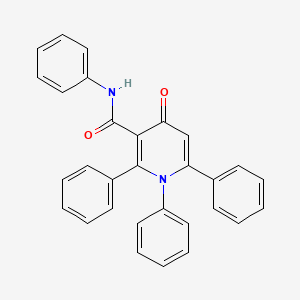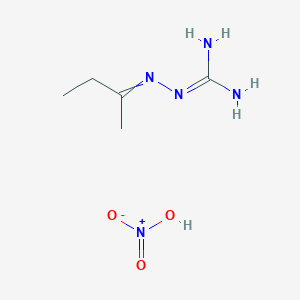
2,6-Bis-(dibenzylhydroxymethyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis-(dibenzylhydroxymethyl)-piperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of two dibenzylhydroxymethyl groups attached to the piperidine ring at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(dibenzylhydroxymethyl)-piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylpiperidine. This intermediate is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the initial formation of dibenzylpiperidine followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis-(dibenzylhydroxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis-(dibenzylhydroxymethyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis-(dibenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may also act as a chelating agent, binding to metal ions and altering their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis-(hydroxymethyl)pyridine: Similar in structure but with pyridine instead of piperidine.
2,6-Bis-(benzylhydroxymethyl)pyridine: Similar but with pyridine and only one benzyl group.
2,6-Bis-(dibenzylhydroxymethyl)pyridine: Similar but with pyridine instead of piperidine.
Uniqueness
2,6-Bis-(dibenzylhydroxymethyl)-piperidine is unique due to the presence of two dibenzylhydroxymethyl groups attached to a piperidine ring. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, making it distinct from similar compounds with pyridine rings.
Eigenschaften
CAS-Nummer |
58451-87-9 |
|---|---|
Molekularformel |
C35H39NO2 |
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
2-[6-(2-hydroxy-1,3-diphenylpropan-2-yl)piperidin-2-yl]-1,3-diphenylpropan-2-ol |
InChI |
InChI=1S/C35H39NO2/c37-34(24-28-14-5-1-6-15-28,25-29-16-7-2-8-17-29)32-22-13-23-33(36-32)35(38,26-30-18-9-3-10-19-30)27-31-20-11-4-12-21-31/h1-12,14-21,32-33,36-38H,13,22-27H2 |
InChI-Schlüssel |
CMEAGPOJDJVIAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC(C1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)

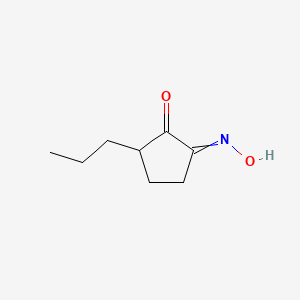
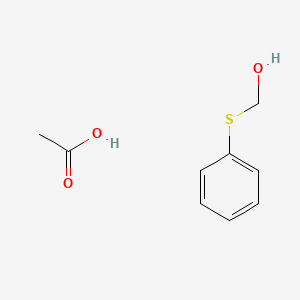
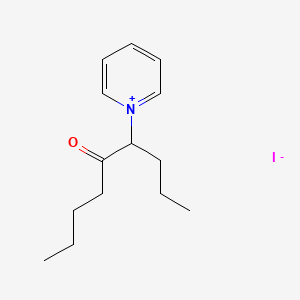
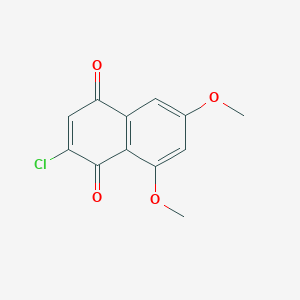
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
